

Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine

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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the solution stability of the novel compound **4-(Azepan-2-ylmethyl)morpholine**. The described procedures are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.^{[1][2][3][4]} Protocols for forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and a framework for long-term and accelerated stability studies are detailed. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is outlined for the accurate quantification of the parent compound and its degradation products. This application note serves as a foundational guide for establishing the intrinsic stability profile of **4-(Azepan-2-ylmethyl)morpholine**, which is critical for its development as a potential therapeutic agent.

Introduction

Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The intrinsic stability of a molecule like **4-(Azepan-2-ylmethyl)morpholine**, a heterocyclic compound containing both morpholine and azepane moieties, must be thoroughly investigated. Such studies are essential for identifying potential degradation pathways, developing stable formulations, determining appropriate storage conditions, and establishing a shelf-life.^[5]

Forced degradation, or stress testing, is an integral part of this process.^[6] By subjecting the compound to conditions more severe than accelerated stability testing, it is possible to generate potential degradation products and validate the specificity of analytical methods.^{[6][7]} This note provides the protocols to perform these crucial studies for **4-(Azepan-2-ylmethyl)morpholine**.

Materials and Equipment

- Compound: **4-(Azepan-2-ylmethyl)morpholine** (purity >99%)
- Reagents:
 - Hydrochloric acid (HCl), ACS grade
 - Sodium hydroxide (NaOH), ACS grade
 - Hydrogen peroxide (H₂O₂), 30%, ACS grade
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Formic acid, HPLC grade
 - Water, HPLC grade (e.g., Milli-Q or equivalent)
- Equipment:
 - Analytical balance
 - Volumetric flasks and pipettes (Class A)
 - pH meter
 - HPLC system with UV or DAD detector and Mass Spectrometer (LC-MS)
 - Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
 - Photostability chamber (ICH Q1B compliant)

- Water bath or dry block heater
- Autosampler vials

Experimental Protocols

Objective: To identify potential degradation products and establish the degradation pathways for **4-(Azepan-2-ylmethyl)morpholine**. An optimal degradation level of 5-20% is targeted to ensure that the analytical method is appropriately challenged.[8]

- Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of **4-(Azepan-2-ylmethyl)morpholine** in a 50:50 mixture of acetonitrile and water.
- Acid Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 1M HCl.
 - Incubate the solution at 60°C for 24 hours.
 - Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
 - Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.
- Base Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
 - Incubate the solution at 60°C for 24 hours.
 - Withdraw samples at specified intervals.
 - Neutralize the sample with an equivalent amount of 1M HCl before analysis.
- Oxidative Degradation:
 - Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
 - Keep the solution at room temperature for 24 hours, protected from light.

- Withdraw samples at specified intervals for analysis.
- Thermal Degradation:
 - Transfer 1 mL of the stock solution into a vial.
 - Heat the solution in a dry block heater or oven at 80°C for 48 hours.
 - Withdraw samples at specified intervals.
- Photolytic Degradation:
 - Expose a solution of the compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
 - A control sample should be kept in the dark under the same temperature conditions.
 - Analyze the samples after exposure.
- Sample Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection into the HPLC system.

Objective: To evaluate the stability of the drug substance under ICH-recommended storage conditions to establish a re-test period.

- Sample Preparation: Prepare multiple aliquots of the **4-(Azepan-2-ylmethyl)morpholine** solution (e.g., 1 mg/mL in a suitable, non-reactive solvent system) in inert, sealed glass vials.
- Storage Conditions: Place the vials in stability chambers under the following conditions:
 - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[\[9\]](#)[\[10\]](#)
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[\[9\]](#)
- Testing Schedule:
 - Analyze the samples at predetermined time points.

- Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated: 0, 3, and 6 months.
- Analysis: At each time point, analyze the samples for assay (concentration of the parent compound), purity (presence of degradation products), and appearance.

Objective: To develop a validated analytical method capable of separating and quantifying **4-(Azepan-2-ylmethyl)morpholine** from its potential degradation products.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-22 min: 5% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30°C
- Detection: UV at 210 nm; MS for peak identification and purity.

Data Presentation

Quantitative data from the stability studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Results for **4-(Azepan-2-ylmethyl)morpholine**

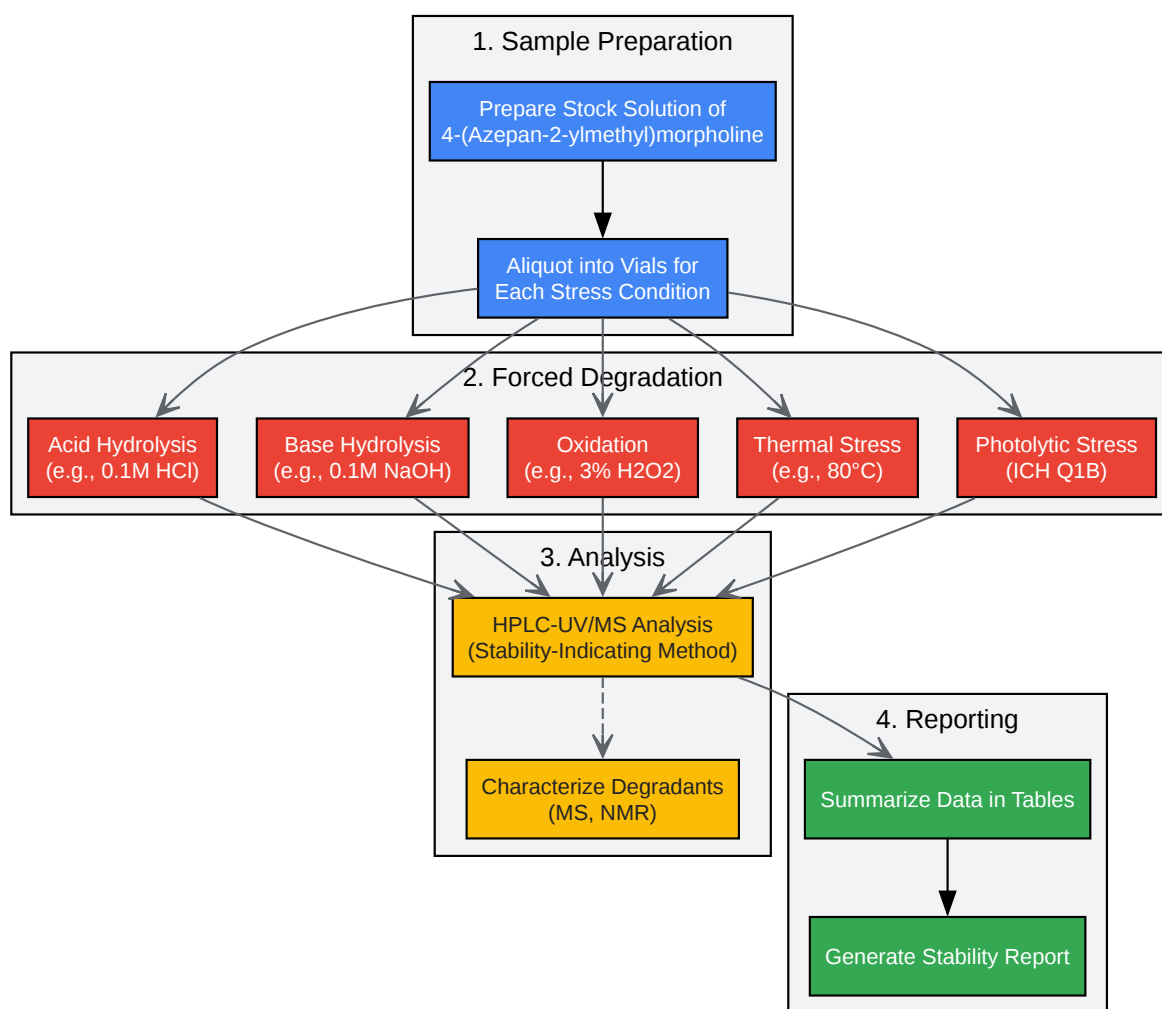
Stress Condition	Duration (hours)	% Assay of Parent	% Total Degradation	Number of Degradants >0.1%
Control	48	99.9	<0.1	0
1M HCl, 60°C	24	88.5	11.4	2
1M NaOH, 60°C	24	92.1	7.8	1
6% H ₂ O ₂ , RT	24	85.3	14.6	3
Thermal, 80°C	48	97.2	2.7	1
Photolytic	ICH Q1B	99.1	0.8	1

Table 2: Accelerated Stability Data for **4-(Azepan-2-ylmethyl)morpholine** Solution (1 mg/mL) at 40°C / 75% RH

Time Point (Months)	Appearance	Assay (%)	Purity (%) (by Area)	Individual Impurity (%)	Total Impurities (%)
0	Clear, colorless	100.1	99.95	<0.05	0.05
3	Clear, colorless	99.5	99.80	RRT 1.2: 0.08	0.20
6	Clear, colorless	98.9	99.65	RRT 1.2: 0.15	0.35

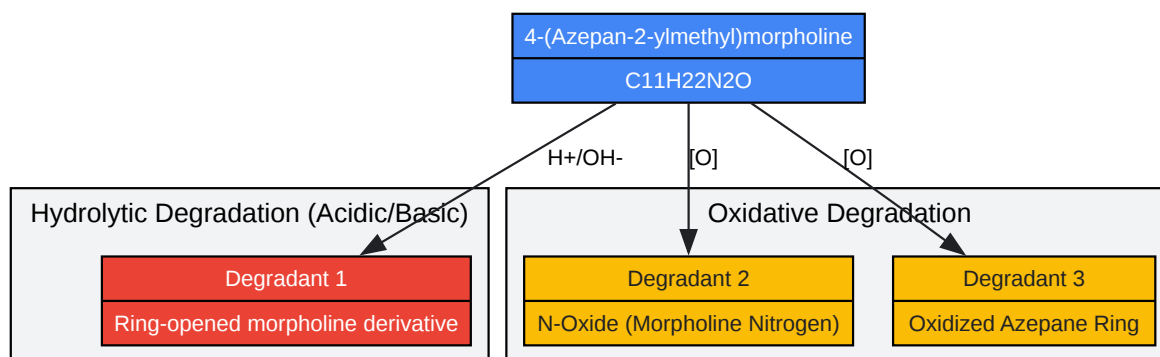
Visualizations

Diagrams help visualize complex workflows and relationships, providing a clear overview of the experimental processes and potential chemical transformations.



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Caption: Workflow for forced degradation stability testing.



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Caption: Hypothetical degradation pathways for the compound.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the stability of **4-(Azepan-2-ylmethyl)morpholine**. The forced degradation studies are crucial for identifying the molecule's vulnerabilities and for developing a specific, stability-indicating analytical method. The long-term and accelerated studies will yield the necessary data to propose appropriate storage conditions and a preliminary shelf-life. Following these standardized procedures is essential for ensuring the quality, safety, and efficacy of the drug substance throughout its lifecycle and for meeting regulatory expectations.

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